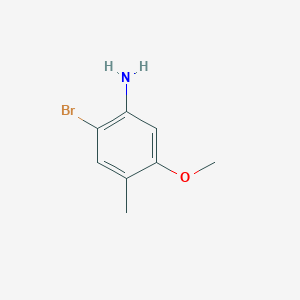

2-Bromo-5-methoxy-4-methylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-methoxy-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-5-3-6(9)7(10)4-8(5)11-2/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGVJMLYQPNCPSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-5-methoxy-4-methylaniline: Properties, Synthesis, and Application in Kinase Inhibitor Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-methoxy-4-methylaniline is a substituted aniline that serves as a crucial intermediate in the synthesis of complex heterocyclic molecules. Its strategic placement of bromo, methoxy, and methyl functional groups on the aniline core makes it a versatile building block, particularly in the field of medicinal chemistry. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and a detailed application of this compound in the preparation of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors. The methodologies for key experimental procedures are presented, along with visualizations of the synthetic workflow and the targeted biological signaling pathway.

Chemical Properties and Data

This compound is an off-white solid at room temperature.[1] Its key chemical identifiers and properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 532440-88-3 | [1][2][3] |

| Molecular Formula | C₈H₁₀BrNO | [1][2] |

| Molecular Weight | 216.08 g/mol | [2][4] |

| Appearance | Off-white solid | [1] |

| Purity | ≥98% | [1][2] |

| Melting Point | 75-77 °C | [5] |

| SMILES | COc1cc(N)c(Br)cc1C | [2] |

Synthesis of this compound

A representative, though not identical, procedure for the synthesis of a bromo-methylaniline derivative involves the reduction of a corresponding nitroarene. This general method highlights a common strategy in aniline synthesis.

Illustrative Experimental Protocol: Synthesis of 2-Bromo-4-methylaniline from a Nitroarene Precursor

This protocol describes the synthesis of a structurally related compound and is provided for illustrative purposes to demonstrate a potential synthetic strategy.

Materials:

-

Corresponding nitroarene precursor

-

Fe₂O₃/NGr(at)C catalyst

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF)

-

Deionized water

-

Carbon monoxide (CO)

-

Nitrogen (N₂)

-

Celite

Procedure:

-

An 8 mL glass vial equipped with a Teflon-coated magnetic stirring bar is charged with the nitroarene (0.5 mmol, 1.0 equiv), Fe₂O₃/NGr(at)C catalyst (50 mg, 4.0 mol% Fe), Et₃N (70 μL, 0.5 mmol, 1.0 equiv), THF (2 mL), and deionized H₂O (0.2 mL).

-

The vial is sealed with a plastic screw cap and the silicone septum is punctured with a 26-gauge syringe needle.

-

The vial is placed in an aluminum plate and transferred into a 300 mL autoclave.

-

The autoclave is sealed and purged three times with CO at 5-10 bar.

-

The autoclave is then pressurized with CO to 30 bar, followed by an additional 20 bar of N₂.

-

The reaction vessel is heated to 125 °C with vigorous stirring (700 rpm) for 24 hours.

-

After 24 hours, the autoclave is cooled to room temperature in a water bath, and the remaining gases are discharged.

-

The reaction mixture is filtered through a Celite pad (~1 cm) and concentrated.

-

The product is then analyzed by GC and NMR spectroscopy.

Application in the Synthesis of Pyrrolo[2,3-d]pyrimidine Kinase Inhibitors

This compound is a key intermediate in the synthesis of substituted pyrrolo[2,3-d]pyrimidines, a class of compounds that have been extensively investigated as potent inhibitors of various protein kinases. These kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyrrolo[2,3-d]pyrimidine scaffold serves as a versatile template for designing selective kinase inhibitors.

Role in Drug Development

The bromine atom on the this compound molecule provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This allows for the facile introduction of the aniline moiety onto a heterocyclic core, a common strategy in the synthesis of kinase inhibitors. The methoxy and methyl groups can contribute to the binding affinity and selectivity of the final compound by interacting with specific residues in the ATP-binding pocket of the target kinase.

Experimental Protocol: Synthesis of N-(2-bromo-5-methoxy-4-methylphenyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine

The following protocol is based on general procedures for the synthesis of N-substituted-pyrrolo[2,3-d]pyrimidines, as suggested by related literature and patents.

Materials:

-

This compound

-

4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine

-

Isopropanol

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

A mixture of 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine and an equimolar amount of this compound is suspended in isopropanol.

-

A catalytic amount of concentrated HCl (e.g., 2 drops) is added to the mixture.

-

The reaction mixture is heated to reflux for 1-3 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The resulting precipitate is collected by filtration, washed with a suitable solvent (e.g., cold isopropanol), and dried to yield the desired product, N-(2-bromo-5-methoxy-4-methylphenyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

-

The final product can be further purified by recrystallization or column chromatography if necessary.

Caption: A generalized workflow for the synthesis of a pyrrolo[2,3-d]pyrimidine derivative.

Biological Context: Targeting Kinase Signaling Pathways

Derivatives of pyrrolo[2,3-d]pyrimidine synthesized using this compound are often designed as inhibitors of receptor tyrosine kinases (RTKs). These enzymes play a critical role in cell signaling pathways that control cell growth, proliferation, differentiation, and survival. In many cancers, RTKs are constitutively active due to mutations or overexpression, leading to uncontrolled cell growth.

The synthesized compounds act as ATP-competitive inhibitors, binding to the ATP-binding site of the kinase and preventing the phosphorylation of downstream substrates. This blocks the signal transduction cascade and can lead to the inhibition of tumor growth and angiogenesis.

Caption: Inhibition of a generic RTK signaling pathway by a pyrrolo[2,3-d]pyrimidine inhibitor.

Conclusion

This compound is a valuable chemical intermediate with significant applications in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors for targeted cancer therapy. Its well-defined structure allows for predictable reactivity in key synthetic transformations, making it a reliable building block for medicinal chemists. The detailed protocols and conceptual frameworks provided in this guide are intended to support researchers in the effective utilization of this compound in their drug discovery and development endeavors.

References

- 1. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Google Patents [patents.google.com]

- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of pyrrolo[2,3-d]pyrimidines (microreview) | Semantic Scholar [semanticscholar.org]

- 5. Patent Public Search | USPTO [uspto.gov]

An In-depth Technical Guide to 2-Bromo-5-methoxy-4-methylaniline: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 2-Bromo-5-methoxy-4-methylaniline, a key intermediate in the synthesis of various high-value molecules, particularly in the pharmaceutical industry. This document details its chemical structure, properties, synthesis, and applications, with a focus on its role in drug discovery and development.

Chemical Structure and Properties

This compound, with the CAS number 532440-88-3, is an aromatic amine. The structure consists of an aniline ring substituted with a bromine atom, a methoxy group, and a methyl group at positions 2, 5, and 4, respectively.

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 532440-88-3 | [1][2][3][4] |

| Molecular Formula | C₈H₁₀BrNO | [2][3][4] |

| Molecular Weight | 216.08 g/mol | [2][3][4] |

| Appearance | Off-white solid | [3] |

| Purity | ≥98% | [2][3] |

| SMILES | COc1cc(N)c(Br)cc1C | [2] |

Spectroscopic Data:

While specific spectra are not publicly available in detail, spectral data including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound can be obtained from various chemical suppliers and databases.[1][5][6] Commercial suppliers can provide certificates of analysis with this information upon request.[6]

Synthesis

Hypothetical Synthetic Workflow:

Caption: Plausible synthetic workflow for this compound.

Experimental Considerations:

-

Starting Material: The synthesis would commence with 5-methoxy-4-methylaniline.

-

Brominating Agent: A suitable brominating agent such as N-Bromosuccinimide (NBS) or elemental bromine (Br₂) would be used. The choice of agent and reaction conditions would be crucial to control the regioselectivity of the bromination and avoid the formation of di- or tri-brominated byproducts.

-

Solvent: An inert solvent like dichloromethane or carbon tetrachloride would likely be employed.

-

Reaction Conditions: The reaction would be carried out at a controlled temperature, potentially at low temperatures to enhance selectivity.

-

Workup and Purification: Standard aqueous workup procedures would be followed to remove excess reagents and byproducts. The final product would likely be purified by column chromatography.

Applications in Drug Development

This compound and its isomers are valuable building blocks in the synthesis of complex heterocyclic molecules, particularly for the development of kinase inhibitors.[5] The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the introduction of diverse molecular fragments. The amino group can be involved in forming key hydrogen bonds with the target protein, while the methoxy and methyl groups can influence the compound's solubility, metabolic stability, and binding affinity.

Role as a Pharmaceutical Intermediate:

Caption: Role of this compound in drug development.

While specific drugs derived from this compound are not explicitly detailed in the public domain, the structural motif is present in various patented compounds and research molecules targeting a range of kinases. The development of kinase inhibitors is a major focus in oncology and immunology, and intermediates like this are crucial for building the diverse chemical libraries needed for high-throughput screening and lead optimization.

Involvement in Signaling Pathways (Indirect):

Derivatives of bromoanilines are known to be used in the synthesis of inhibitors targeting various protein kinases. These kinases are key components of intracellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. By inhibiting these kinases, the resulting drugs can interfere with the aberrant signaling that drives diseases like cancer.

Example of a Targeted Signaling Pathway (Illustrative):

Caption: General kinase signaling pathway targeted by inhibitors.

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated area or a fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its specific substitution pattern makes it an attractive starting material for the synthesis of complex heterocyclic molecules, particularly kinase inhibitors. While detailed public information on its synthesis and direct biological activity is limited, its role as a building block in the creation of novel therapeutics is evident from its availability from numerous chemical suppliers catering to the research and pharmaceutical industries. Further exploration of the synthetic utility and biological relevance of this compound and its derivatives is likely to yield new and potent therapeutic agents.

References

- 1. This compound(532440-88-3) 1H NMR [m.chemicalbook.com]

- 2. Synthonix, Inc > 532440-88-3 | this compound [synthonix.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 532440-88-3|this compound|BLD Pharm [bldpharm.com]

- 7. echemi.com [echemi.com]

An In-Depth Technical Guide to 2-Bromo-5-methoxy-4-methylaniline (CAS 532440-88-3): A Potential Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific synthesis, applications, and biological activity of 2-Bromo-5-methoxy-4-methylaniline (CAS 532440-88-3) is limited. This guide provides a comprehensive overview of its known properties and explores its potential utility in drug discovery based on the established roles of structurally similar substituted anilines. The experimental protocols and pathway diagrams presented are illustrative and based on general principles of medicinal chemistry.

Core Compound Data

This compound is a substituted aniline that presents multiple reactive sites, making it a potentially valuable intermediate in organic synthesis, particularly for the development of novel therapeutics. Its structure combines a nucleophilic amino group, a bromine atom amenable to cross-coupling reactions, and methoxy and methyl groups that can influence solubility, metabolic stability, and target binding.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 532440-88-3 | [1][2][3][4][5][6][7][8] |

| Molecular Formula | C₈H₁₀BrNO | [1][2] |

| Molecular Weight | 216.08 g/mol | [1] |

| Appearance | Off-white to solid | [9] |

| Purity | Typically ≥98% | [2][9] |

| Melting Point | 75-77 °C | [4] |

| Storage | Keep in dark place, inert atmosphere, 2-8°C | [1] |

| SMILES | NC1=CC(OC)=C(C)C=C1Br | [1] |

| InChI Key | QZQKPBRFXIXISZ-UHFFFAOYSA-N | [9] |

Potential Synthesis and Reactivity

Hypothetical Synthetic Protocol: Bromination of a Precursor

Objective: To synthesize this compound via electrophilic bromination of a suitable precursor. A likely starting material would be 5-methoxy-4-methylaniline.

Materials:

-

5-methoxy-4-methylaniline

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (or another suitable aprotic solvent)

-

Stir bar and magnetic stirrer

-

Round-bottom flask

-

Ice bath

Procedure:

-

Dissolve 5-methoxy-4-methylaniline in acetonitrile in a round-bottom flask equipped with a stir bar.

-

Cool the solution in an ice bath to 0°C.

-

Slowly add N-Bromosuccinimide (1.0 equivalent) portion-wise to the stirred solution, maintaining the temperature at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

This protocol is illustrative and would require optimization for yield and purity.

Potential Applications in Drug Development

Substituted anilines are privileged structures in medicinal chemistry, serving as key building blocks for a wide range of therapeutic agents, most notably kinase inhibitors.[10][11][12][13] The bromine atom on this compound can serve as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, to introduce further molecular complexity.[14]

Role as a Scaffold in Kinase Inhibitor Synthesis

Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the ATP-binding site of the kinase. An aniline substituent on this core often provides a vector for modifications that can enhance potency and selectivity.[12] this compound could be used as a key intermediate in the synthesis of such inhibitors.

Illustrative Experimental Workflow for Kinase Inhibitor Synthesis

The following diagram illustrates a general workflow for the synthesis of a hypothetical kinase inhibitor using this compound as a starting material.

Caption: A generalized workflow for synthesizing kinase inhibitors.

Potential Role in Signaling Pathways

Given the prevalence of aniline-based scaffolds in kinase inhibitors, a therapeutic agent derived from this compound would likely target a protein kinase involved in a disease-relevant signaling pathway, such as cancer cell proliferation or inflammation.

Hypothetical Inhibition of a Kinase Signaling Pathway

The diagram below illustrates how a hypothetical inhibitor derived from this aniline might interrupt a generic kinase signaling cascade.

Caption: A diagram of a generic kinase pathway and its inhibition.

Conclusion

This compound is a chemical intermediate with significant potential for use in medicinal chemistry and drug discovery. Its polysubstituted aromatic structure offers multiple avenues for synthetic elaboration, making it an attractive building block for creating complex molecules, particularly kinase inhibitors. While specific applications and detailed experimental protocols for this compound are not yet widely reported in the scientific literature, its structural features align well with the requirements for developing novel therapeutics. Further research into the reactivity and biological applications of this compound is warranted to fully explore its potential in the development of next-generation medicines.

References

- 1. 532440-88-3|this compound|BLD Pharm [bldpharm.com]

- 2. Synthonix, Inc > 532440-88-3 | this compound [synthonix.com]

- 3. This compound | 532440-88-3 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. This compound | 532440-88-3 [sigmaaldrich.com]

- 6. acebiolab.com [acebiolab.com]

- 7. This compound|CAS 532440-88-3|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 8. This compound - 通用试剂 - 西典实验 [seedior.com]

- 9. 2-Bromo-4-methoxy-5-methylaniline | CymitQuimica [cymitquimica.com]

- 10. Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. nbinno.com [nbinno.com]

An In-Depth Technical Guide to 2-Bromo-5-methoxy-4-methylaniline: Nomenclature, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2-Bromo-5-methoxy-4-methylaniline, a substituted aniline derivative of increasing importance in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the precise International Union of Pure and Applied Chemistry (IUPAC) nomenclature, outlines a robust synthetic protocol, discusses its pivotal role as a chemical intermediate, and provides essential safety and handling procedures.

Deciphering the IUPAC Name: A Systematic Approach

The formal IUPAC name, This compound , is derived following a systematic set of rules designed for unambiguous chemical communication. The foundation of this name is "aniline," a common name retained by IUPAC for aminobenzene (C₆H₅NH₂).[1][2]

The Logic of Locants:

The numbering of the benzene ring is dictated by the principal functional group, which in this case is the amino (-NH₂) group of aniline. According to IUPAC priority rules, the amine functional group is senior to alkyl, alkoxy, and halo groups.[3][4][5] Therefore, the carbon atom bearing the amino group is designated as position 1.

The subsequent numbering aims to assign the lowest possible locants to the other substituents. Following this rule:

-

The bromo group is at position 2.

-

The methyl group is at position 4.

-

The methoxy group is at position 5.

The substituents are then cited in alphabetical order (Bromo, methoxy, methyl) preceding the parent name "aniline." This systematic process ensures that the name corresponds to a single, unique chemical structure.

Caption: IUPAC numbering convention for the aniline ring.

Physicochemical and Structural Properties

This compound is typically an off-white to solid substance, valued as a versatile building block in organic synthesis.[6][7] Its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 532440-88-3 | [7][8] |

| Molecular Formula | C₈H₁₀BrNO | [7] |

| Molecular Weight | 216.08 g/mol | [7] |

| Appearance | Solid | [7] |

| Purity | Typically ≥98% | [7] |

| InChI Key | QZQKPBRFXIXISZ-UHFFFAOYSA-N | [7] |

| Storage Temperature | 2-8°C | [6] |

Synthesis Protocol: A Representative Pathway

Experimental Workflow:

-

Amine Protection (Acetylation): The starting material, 5-methoxy-4-methylaniline, undergoes acetylation to protect the reactive amino group. This prevents unwanted side reactions during the subsequent bromination step. The acetyl group acts as a directing group and can be easily removed later.

-

Electrophilic Aromatic Substitution (Bromination): The protected aniline is subjected to bromination. The acetylamino and methoxy groups are ortho-, para-directing activators, while the methyl group is also an ortho-, para-director. The positions ortho to the strong activating groups are the most likely sites for substitution.

-

Deprotection (Hydrolysis): The acetyl group is removed by acid- or base-catalyzed hydrolysis to yield the final product, this compound.

Caption: A multi-step workflow for the synthesis of the target compound.

Applications in Research and Drug Development

Substituted anilines, particularly halogenated derivatives, are crucial building blocks in medicinal chemistry and agrochemical research.[6][10] The presence of multiple functional groups on the this compound ring provides several reaction sites, making it a versatile intermediate for constructing more complex molecules.[6][11]

Key Roles:

-

Scaffold for Cross-Coupling Reactions: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[11] These reactions are fundamental for creating carbon-carbon and carbon-nitrogen bonds, which are critical for building the core structures of many pharmaceutical agents.[11]

-

Synthesis of Heterocyclic Compounds: This aniline derivative can be used to synthesize various heterocyclic compounds, which form the backbone of a vast number of therapeutic agents.[11]

-

Drug Discovery Intermediate: The specific substitution pattern of this molecule makes it a valuable precursor for synthesizing targeted libraries of compounds for screening against various biological targets, such as kinases.[12][13] The aniline substructure itself is common in pharmaceuticals, though its metabolic profile must be carefully considered to avoid potential toxicity.[14]

Caption: Synthetic utility of this compound.

Safety, Handling, and Disposal

As with all halogenated aromatic amines, this compound must be handled with appropriate safety precautions. Anilines as a class can be toxic if inhaled, ingested, or absorbed through the skin.[15]

Handling Protocols:

-

Engineering Controls: All work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[15]

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile gloves may not be sufficient for prolonged contact with anilines; butyl or neoprene are often recommended), and chemical splash goggles.[15][16]

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[16]

Waste Disposal:

-

Classification: Waste containing this compound must be treated as hazardous chemical waste.[16]

-

Segregation: Do not mix halogenated waste streams with non-halogenated waste, as this increases disposal costs and complexity.[17]

-

Disposal: Collect all waste in clearly labeled, sealed containers for disposal by a certified environmental health and safety provider. Do not dispose of this chemical down the drain.[16]

Conclusion

This compound is a structurally precise and synthetically valuable chemical intermediate. A thorough understanding of its IUPAC nomenclature provides a foundation for clear scientific communication. While detailed synthetic and application data in peer-reviewed literature is emerging, its utility as a building block in drug discovery and other areas of chemical synthesis is evident from its structure and the well-established reactivity of analogous compounds. Adherence to strict safety protocols is paramount when handling this and similar chemical entities to ensure a safe and productive research environment.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. byjus.com [byjus.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. Functional Groups in Organic Chemistry: Types & Examples [vedantu.com]

- 6. 2-Bromo-4-methoxy-5-methylaniline [myskinrecipes.com]

- 7. 2-Bromo-4-methoxy-5-methylaniline | CymitQuimica [cymitquimica.com]

- 8. This compound | 532440-88-3 [chemicalbook.com]

- 9. Page loading... [guidechem.com]

- 10. echemi.com [echemi.com]

- 11. nbinno.com [nbinno.com]

- 12. benchchem.com [benchchem.com]

- 13. ossila.com [ossila.com]

- 14. news.umich.edu [news.umich.edu]

- 15. ipo.rutgers.edu [ipo.rutgers.edu]

- 16. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 17. hazardouswasteexperts.com [hazardouswasteexperts.com]

Technical Guide: 2-Bromo-5-methoxy-4-methylaniline

An in-depth technical guide on 2-Bromo-5-methoxy-4-methylaniline for researchers, scientists, and drug development professionals.

Introduction

This compound is a halogenated and methoxylated derivative of aniline. Such substituted anilines are of significant interest in medicinal chemistry and materials science due to their potential as versatile building blocks for the synthesis of more complex molecules. This document provides a summary of the currently available technical information for this compound (CAS No. 532440-88-3). It is important to note that while basic identifiers and some spectroscopic data are available, detailed experimental protocols for its synthesis and comprehensive biological activity data are not extensively reported in publicly accessible literature.

Chemical Identity and Synonyms

The primary identifiers and synonyms for this compound are summarized below.

Table 1: Chemical Identifiers

| Identifier Type | Value |

| CAS Number | 532440-88-3[1][2] |

| Molecular Formula | C₈H₁₀BrNO[3] |

| Molecular Weight | 216.08 g/mol [2][3] |

| IUPAC Name | This compound |

Table 2: Synonyms and Database Identifiers

| Synonym/Identifier |

| 2-bromo-5-methoxy-4-methylbenzenamine |

| Aniline, 2-bromo-5-methoxy-4-methyl- |

| 2-溴-5-甲氧基-4-甲基苯胺 (Chinese) |

Physicochemical Properties

Limited quantitative data on the physicochemical properties of this compound are available from commercial suppliers.

Table 3: Physicochemical Data

| Property | Value | Source |

| Appearance | Off-white solid | [3] |

| Purity | ≥98% | Commercial Suppliers |

Experimental Information

Synthesis

Logical Workflow for Potential Synthesis

Caption: A logical workflow for the potential synthesis of substituted anilines.

Spectroscopic Data

Spectroscopic data for the characterization of this compound is available in select databases.

Table 4: Availability of Spectroscopic Data

| Data Type | Availability |

| 1H NMR Spectrum | Available[5] |

| IR Spectrum | Available[5] |

| Mass Spectrum | Available[5] |

Note: Access to the actual spectral data may require a subscription to the respective chemical database.

Biological Activity and Signaling Pathways

As of the latest available information, there are no published studies detailing the biological activity of this compound or its involvement in any specific signaling pathways. While substituted anilines are a common motif in pharmacologically active molecules, the biological profile of this particular compound has not been publicly disclosed.

Identifier and Name Relationship Diagram

Caption: Relationship between the primary chemical name and its identifiers.

Disclaimer: This technical guide has been compiled from publicly available information. The absence of detailed experimental protocols and biological data highlights a potential area for novel research. Researchers should exercise standard laboratory safety precautions when handling this or any chemical compound.

References

The Genesis of a Synthetic Revolution: A Technical History of Substituted Anilines

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Aniline, a seemingly simple aromatic amine, stands as a cornerstone of modern organic chemistry. Its discovery in the early 19th century and the subsequent development of its substituted derivatives ignited a revolution in synthetic chemistry, leading to the birth of the synthetic dye industry and laying the groundwork for modern medicinal chemistry. This technical guide provides an in-depth exploration of the discovery and history of substituted anilines, detailing the pivotal experiments, the evolution of synthetic methodologies, and the quantitative data that marked the dawn of a new era in chemical synthesis.

The Dawn of Aniline: From Indigo to Industrial Production

The story of aniline is one of multiple independent discoveries, a testament to the burgeoning field of organic chemistry in the 19th century.

-

1826: Otto Unverdorben - Through the destructive distillation of indigo, Unverdorben first isolated a substance he named "Crystallin."[1]

-

1834: Friedlieb Runge - While experimenting with coal tar, a byproduct of the burgeoning gas lighting industry, Runge isolated a substance that produced a blue color with chloride of lime, which he called "kyanol."[1]

-

1840: Carl Julius Fritzsche - Treating indigo with caustic potash yielded an oil he named "aniline," derived from the Sanskrit word for the indigo plant.[1]

-

1842: Nikolay Zinin - In a pivotal breakthrough, Zinin demonstrated the reduction of nitrobenzene to a base he called "benzidam" using ammonium sulfide. This marked the first synthesis of aniline from a readily available benzene derivative.[2][3][4]

-

1843: August Wilhelm von Hofmann - The eminent chemist August Wilhelm von Hofmann conducted a systematic study and proved that Crystallin, kyanol, and benzidam were, in fact, the same compound: aniline.[1]

The initial methods for producing aniline were inefficient and yielded small quantities. The true industrial potential of aniline was unlocked by Antoine Béchamp in 1854.

The Béchamp Reduction: A Catalyst for Industry

Béchamp discovered that nitrobenzene could be efficiently reduced to aniline using iron filings and an acid, typically acetic or hydrochloric acid.[5][6][7] This method, known as the Béchamp reduction, was significantly more economical and scalable than previous methods, paving the way for the mass production of aniline.[8] The reaction proceeds through the in-situ generation of ferrous salts which act as the reducing agent.

The Accidental Discovery that Sparked an Industry: Mauveine

In 1856, a student of Hofmann's, the eighteen-year-old William Henry Perkin, made a serendipitous discovery that would change the world. While attempting to synthesize the anti-malarial drug quinine by oxidizing impure aniline, he produced a black precipitate.[9] Upon further investigation, he found that this precipitate contained a brilliant purple dye, which he named "mauveine." This was the first synthetic organic dye.

Perkin's discovery, and his subsequent commercialization of mauveine, launched the synthetic dye industry. The demand for aniline skyrocketed, and the Béchamp reduction became the cornerstone of this new industrial enterprise.

The Expansion of the Aniline Palette: The Dawn of Substituted Anilines

The success of mauveine spurred chemists to explore the reactivity of aniline and to create a vast array of new dyes. This exploration led to the development of methods for introducing substituents onto the aniline ring, giving rise to the field of substituted anilines.

Diazotization and the Sandmeyer Reaction: A Gateway to Diverse Functionalities

In 1858, Peter Griess discovered the diazotization of aniline, a reaction that converts the amino group into a highly versatile diazonium salt (-N₂⁺).[10][11][12][13][14] This discovery was of monumental importance, as the diazonium group could be readily replaced by a wide variety of substituents.

In 1884, Traugott Sandmeyer found that the displacement of the diazonium group could be efficiently catalyzed by copper(I) salts.[15][16] This reaction, now known as the Sandmeyer reaction, provided a reliable method for introducing halides (-Cl, -Br) and the cyano group (-CN) onto the aromatic ring.

Early Syntheses of Key Substituted Anilines

The development of synthetic methodologies led to the preparation of a range of substituted anilines, each with unique properties and applications.

-

Toluidines (Methylanilines): The isomers of toluidine (o-, m-, and p-toluidine) were important intermediates in the synthesis of dyes. The typical 19th-century synthesis involved the nitration of toluene to form a mixture of nitrotoluenes, followed by reduction using methods like the Béchamp reduction.[17][18][19]

-

Chloroanilines: The synthesis of chloroanilines was generally achieved by the nitration of chlorobenzene followed by reduction of the resulting nitrochlorobenzene isomers.[20]

From Dyes to Drugs: The Medicinal Chemistry of Substituted Anilines

The late 19th century saw the application of aniline derivatives extend beyond the realm of dyes into the nascent field of medicinal chemistry.

-

Acetanilide: Introduced in 1886, acetanilide was one of the first synthetic analgesics and antipyretics. It was prepared by the acetylation of aniline. However, its use was later curtailed due to its toxicity.

-

Sulfonamides: The discovery of the antibacterial properties of Prontosil, a sulfonamide dye, in the 1930s ushered in the era of sulfa drugs. These drugs are derivatives of sulfanilamide, a substituted aniline.

Experimental Protocols from the 19th Century

The following are representative experimental procedures from the 19th century, illustrating the techniques and apparatus of the era.

Zinin's Reduction of Nitrobenzene (Conceptual Reconstruction based on 1842 report)

Nikolay Zinin's 1842 publication described the conversion of nitrobenzene to "benzidam" (aniline) using ammonium sulfide. While the original paper lacks the detailed experimental section of modern publications, the procedure can be conceptually reconstructed as follows:

-

Preparation of Ammonium Sulfide: Hydrogen sulfide gas was bubbled through a solution of aqueous ammonia.

-

Reaction: Nitrobenzene was mixed with an alcoholic solution of the prepared ammonium sulfide. The mixture was likely heated or allowed to react over an extended period.

-

Workup: The reaction mixture was then subjected to distillation to separate the product from the solvent and inorganic byproducts. The resulting "benzidam" was a colorless, oily liquid.

Béchamp Reduction of Nitrobenzene (A Representative Procedure)

A typical laboratory-scale Béchamp reduction in the late 19th century would have been performed as follows:

-

Apparatus: A round-bottomed flask fitted with a reflux condenser was used.

-

Reaction: Nitrobenzene and iron filings were placed in the flask. A small amount of hydrochloric acid or acetic acid was added to initiate the reaction. The mixture was then heated to reflux.

-

Workup: After the reaction was complete, the mixture was made alkaline with sodium hydroxide to precipitate iron hydroxides. The aniline was then separated by steam distillation.[21] The distillate, a milky emulsion of aniline and water, was collected.

-

Purification: The aniline was separated from the aqueous layer and further purified by fractional distillation.[22][23][24][25]

Purification of Aniline in the 19th Century

Early chemists employed several methods to purify aniline, which is prone to air oxidation and discoloration.[26]

-

Steam Distillation: This was a common method to separate aniline from non-volatile impurities and inorganic salts.[21]

-

Crystallization of Salts: Aniline was often converted to its hydrochloride or oxalate salt, which could be purified by recrystallization from water or ethanol. The pure aniline was then regenerated by treatment with a base.[27]

-

Distillation under Reduced Pressure: To avoid decomposition at its high atmospheric boiling point, aniline was sometimes distilled under reduced pressure.[27]

Data Presentation

The following tables summarize key physical constants for aniline and some of its early substituted derivatives as they were known in the 19th and early 20th centuries. It is important to note that these values may differ slightly from modern, more precise measurements due to the limitations of the analytical techniques of the time.

| Compound | Formula | Molecular Weight (approx.) | Melting Point (°C) | Boiling Point (°C) |

| Aniline | C₆H₅NH₂ | 93 | -6 | 184 |

| o-Toluidine | CH₃C₆H₄NH₂ | 107 | -23 | 200 |

| m-Toluidine | CH₃C₆H₄NH₂ | 107 | -30 | 203 |

| p-Toluidine | CH₃C₆H₄NH₂ | 107 | 44 | 200 |

| Acetanilide | C₆H₅NHCOCH₃ | 135 | 114 | 304 |

Data compiled from various historical and modern chemical literature.

Mandatory Visualizations

Timeline of the Discovery of Aniline and its Early Derivatives

Caption: A timeline of the key discoveries in the history of aniline.

The Zinin Reduction: From Nitrobenzene to Aniline

Caption: The Zinin reduction of nitrobenzene to aniline.

The Sandmeyer Reaction: A Versatile Tool for Aryl Functionalization

Caption: The Sandmeyer reaction pathway from aniline.

Conclusion

The discovery and development of substituted anilines represent a pivotal chapter in the history of chemistry. From their origins in the distillates of natural products and industrial waste to their role as the building blocks of vibrant dyes and life-saving medicines, the journey of anilines is a compelling narrative of scientific inquiry, accidental discovery, and industrial innovation. The foundational synthetic methods developed in the 19th century, such as the Béchamp reduction and the Sandmeyer reaction, remain fundamental concepts in organic chemistry and continue to inform the development of new synthetic strategies. This rich history underscores the profound impact that a single class of molecules can have on science, technology, and society.

References

- 1. benchchem.com [benchchem.com]

- 2. sciencemadness.org [sciencemadness.org]

- 3. scribd.com [scribd.com]

- 4. echemi.com [echemi.com]

- 5. Béchamp reduction - Wikipedia [en.wikipedia.org]

- 6. Bechamp Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 7. PIERRE JACQUES ANTOINE BÉCHAMP Contributions to chemistry [redalyc.org]

- 8. The history of start of the first production of aniline by vapor phase contact reduction of nitrobenzene with hydrogen | Polotnyuk | Kataliz v promyshlennosti [catalysis-kalvis.ru]

- 9. gauthmath.com [gauthmath.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Griess test - Wikipedia [en.wikipedia.org]

- 13. Griess, J.P. (1858) Vorlaufige Notiz über die Einwirkung von salpetriger Saure auf Amidinitround Aminitrophenylsaure. Justus Liebigs Annalen der Chemie, 1858, 123-125. - References - Scientific Research Publishing [scirp.org]

- 14. royalsocietypublishing.org [royalsocietypublishing.org]

- 15. historyofscience.com [historyofscience.com]

- 16. Sandmeyer, T. (1884) Ueber die Ersetzung der Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der Deutschen Chemischen Gesellschaft, 17, 1633-1635. - References - Scientific Research Publishing [scirp.org]

- 17. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 18. quora.com [quora.com]

- 19. Sciencemadness Discussion Board - Preparation of p-Toluidine - Powered by XMB 1.9.11 [sciencemadness.org]

- 20. Aniline - Wikipedia [en.wikipedia.org]

- 21. echemi.com [echemi.com]

- 22. Coal Tar and its Distillation Processes – IspatGuru [ispatguru.com]

- 23. scribd.com [scribd.com]

- 24. US2795538A - Fractional distillation of coal tar - Google Patents [patents.google.com]

- 25. Tech-Type: Fractional Distillation of Coal Tar [portfolio-pplus.com]

- 26. texiumchem.com [texiumchem.com]

- 27. reddit.com [reddit.com]

A-Technical-Guide-to-the-Role-of-Halogenated-Anilines-in-Medicinal-Chemistry

A Senior Application Scientist's Guide to the Strategic Use of Halogenated Anilines in Drug Discovery

Abstract

The aniline scaffold is a cornerstone in medicinal chemistry, present in a significant number of approved therapeutic agents.[1] However, its inherent properties, such as susceptibility to metabolic oxidation, often necessitate structural modifications to achieve desirable drug-like characteristics.[2] Halogenation represents a powerful and versatile strategy to modulate the physicochemical and pharmacokinetic profiles of aniline-containing molecules. This guide provides an in-depth analysis of the multifaceted roles of halogenated anilines in modern drug design. We will explore the causal relationships between halogen substitution and key molecular properties, including acidity (pKa), lipophilicity (logP), metabolic stability, and target binding affinity. Through case studies of approved drugs and detailed experimental protocols, this document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights into the rational application of this privileged structural motif.

The Aniline Scaffold and the Strategic Imperative of Halogenation

Aniline and its derivatives are prevalent structural motifs in pharmaceuticals, valued for their synthetic accessibility and versatile reactivity.[3][4] The amino group can act as a hydrogen bond donor and a basic center, facilitating interactions with biological targets. However, the electron-rich nature of the aromatic ring and the amino group itself makes aniline-based compounds prone to rapid metabolism, primarily through oxidation by cytochrome P450 enzymes.[1][5] This can lead to the formation of reactive metabolites and may result in poor pharmacokinetic profiles or toxicity.[2]

Halogenation—the introduction of fluorine, chlorine, bromine, or iodine—is a primary strategy employed by medicinal chemists to mitigate these liabilities and to fine-tune a molecule's properties for therapeutic efficacy.[6] The choice of halogen and its position on the aniline ring can profoundly alter the electronic landscape, steric profile, and metabolic fate of the parent compound.

The Multifaceted Influence of Halogens on Physicochemical Properties

The strategic placement of a halogen atom on an aniline ring instigates a cascade of changes in its fundamental physicochemical properties. Understanding these effects is critical for rational drug design.

Electronic Effects: Modulating Basicity (pKa)

The basicity of the aniline nitrogen is a crucial parameter, influencing solubility, receptor binding, and cell permeability. Halogens are electron-withdrawing groups, and their introduction onto the phenyl ring decreases the electron density on the nitrogen atom, thereby reducing its basicity (lowering the pKa of the conjugate acid).[7][8]

This effect is primarily inductive and is most pronounced when the halogen is at the ortho or para position. Fluorine, being the most electronegative element, exerts the strongest electron-withdrawing effect.[6]

| Compound | Substituent | pKa (Anilinium ion) |

| Aniline | H | 4.60 |

| 4-Fluoroaniline | 4-F | 4.65 |

| 4-Chloroaniline | 4-Cl | 3.98 |

| 4-Bromoaniline | 4-Br | 3.86 |

| 4-Iodoaniline | 4-I | 3.78 |

| Data compiled from authoritative chemical data sources.[8][9] |

Causality: The withdrawal of electron density from the aromatic ring reduces the availability of the nitrogen lone pair to accept a proton, making the aniline less basic.[7][10] This modulation is a key tool for optimizing a drug's ionization state at physiological pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity and Permeability

Lipophilicity, often measured as the partition coefficient (logP), is a critical determinant of a drug's ability to cross biological membranes. Halogenation generally increases the lipophilicity of a molecule. The effect scales with the size and polarizability of the halogen atom, following the trend I > Br > Cl > F.

Rationale: By increasing lipophilicity, halogenation can enhance a compound's ability to penetrate the lipid bilayers of cells, a necessary step for reaching intracellular targets. However, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. Therefore, the choice of halogen is a careful balancing act to achieve the optimal logP for a given therapeutic target.

Conformation and Binding: The Power of Halogen Bonding

Beyond simple steric and electronic effects, heavier halogens (Cl, Br, I) can participate in a highly directional, non-covalent interaction known as halogen bonding .[11] This occurs when an electron-deficient region on the halogen atom (the σ-hole) interacts favorably with a Lewis basic site, such as a carbonyl oxygen or a nitrogen atom on a biological target.[11][12]

This interaction is distinct from hydrogen bonding and can be remarkably strong, with bond strengths increasing from chlorine to iodine.[11][13] Fluorine, due to its high electronegativity and lack of a significant σ-hole, does not typically form halogen bonds.[14]

// Node Styling drug [fontcolor="#202124"]; target [fontcolor="#202124"]; } enddot Caption: Halogen bond between a drug and a protein carbonyl.

Significance: The ability to form halogen bonds provides a powerful tool for enhancing ligand-receptor binding affinity and selectivity.[14] Medicinal chemists can rationally introduce chlorine, bromine, or iodine atoms into an aniline scaffold to engage with specific Lewis basic pockets in a target protein, thereby increasing potency.[12]

Strategic Applications in Drug Design & Development

The theoretical principles of halogenation translate into tangible benefits in drug discovery, from enhancing potency to improving metabolic stability.

Enhancing Potency and Selectivity

The introduction of halogens can lead to significant gains in biological activity. This enhancement can arise from a combination of factors:

-

Improved Target Occupancy: Halogen bonding can anchor a ligand into its binding site, increasing the residence time and potency.[14]

-

Favorable Conformations: Steric interactions from halogens can lock the molecule into a more biologically active conformation.

-

Increased Lipophilicity: Enhanced membrane permeability can lead to higher effective concentrations at the target site.

Modulating Metabolic Fate (DMPK)

One of the most critical applications of halogenation is to block sites of metabolic oxidation.[15] Aromatic hydroxylation is a common metabolic pathway for aniline-containing drugs. By placing a sterically bulky and electronically deactivating halogen, such as chlorine or bromine, at a metabolically labile position (e.g., the para position), chemists can effectively shield the ring from enzymatic attack.[15]

// Nodes Aniline [label="Aniline\n(Metabolically Labile)", fillcolor="#FFFFFF", fontcolor="#202124"]; P450 [label="CYP450\nEnzymes", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Metabolite [label="Oxidized Metabolite\n(Rapid Clearance/Toxicity)", fillcolor="#FBBC05", fontcolor="#202124"]; HalogenatedAniline [label="Halogenated Aniline\n(Metabolically Blocked)", fillcolor="#FFFFFF", fontcolor="#202124"]; StableDrug [label="Stable Drug\n(Improved PK Profile)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Aniline -> P450 [label=" Oxidation", color="#EA4335"]; P450 -> Metabolite; HalogenatedAniline -> P450 [label=" Blocked", style=dashed, color="#5F6368"]; HalogenatedAniline -> StableDrug [color="#34A853"]; } enddot Caption: Halogenation as a metabolic blocking strategy.

This strategy, known as "metabolic blocking," can dramatically increase the half-life and oral bioavailability of a drug candidate. Fluorine is particularly effective in this role due to the strength of the C-F bond, which is highly resistant to cleavage.[15]

Case Study: Gefitinib (Iressa)

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer. A key structural feature of Gefitinib is its 3-chloro-4-fluoroaniline moiety.[16]

-

The Role of Chlorine: The chlorine atom at the 3-position serves multiple purposes. It enhances the lipophilicity of the molecule, contributing to cell permeability. It also provides a steric block, influencing the conformation of the quinazoline core.

-

The Role of Fluorine: The fluorine atom at the 4-position is critical. It lowers the pKa of the aniline nitrogen, modulating its basicity for optimal kinase hinge binding. Crucially, it also blocks the para position, a primary site for oxidative metabolism, thereby improving the drug's metabolic stability and pharmacokinetic profile.

The dual halogenation pattern in Gefitinib is a classic example of rational drug design, where each halogen is strategically placed to confer specific, beneficial properties.[16]

Synthetic Strategies and Methodologies

The synthesis of halogenated anilines is a well-established field in organic chemistry, with numerous methods available for their preparation.[17][18] Electrophilic aromatic substitution is a common approach.

Protocol: Regioselective Bromination of an Acetanilide

Direct halogenation of aniline is often difficult to control and can lead to multiple substitutions and oxidation.[7] A more reliable method involves first protecting the amino group as an amide (e.g., acetanilide), which moderates its activating effect and directs substitution primarily to the para position. The amino group can then be regenerated by hydrolysis.

Objective: To synthesize 4-bromoaniline from aniline.

Materials:

-

Aniline

-

Acetic anhydride

-

Glacial acetic acid

-

Bromine

-

Sodium hydroxide (aq)

-

Ethanol

Step-by-Step Methodology:

-

Protection of the Amino Group:

-

Rationale: The acetyl group reduces the activating nature of the amine, preventing polysubstitution and protecting it from oxidation by bromine.

-

In a fume hood, dissolve aniline in glacial acetic acid.

-

Cool the solution in an ice bath and slowly add acetic anhydride with stirring.

-

Allow the reaction to warm to room temperature and then pour into ice water to precipitate the acetanilide product.

-

Collect the solid by vacuum filtration and wash with cold water.

-

-

Electrophilic Bromination:

-

Rationale: The acetamido group is an ortho, para-director. Due to steric hindrance, the major product will be the para-substituted isomer.

-

Dissolve the dried acetanilide in glacial acetic acid.

-

Slowly add a solution of bromine in acetic acid dropwise with constant stirring. Maintain the temperature below 25°C.

-

After the addition is complete, stir for an additional 30 minutes.

-

Pour the reaction mixture into a large volume of cold water to precipitate the crude 4-bromoacetanilide.

-

Collect the product by vacuum filtration.

-

-

Deprotection (Hydrolysis):

-

Rationale: The amide is hydrolyzed back to the free amine under basic or acidic conditions. Basic hydrolysis is used here.

-

Suspend the crude 4-bromoacetanilide in an aqueous solution of sodium hydroxide.

-

Heat the mixture under reflux until the solid dissolves and the hydrolysis is complete (monitor by TLC).

-

Cool the solution to room temperature. The 4-bromoaniline product will precipitate.

-

Collect the solid by vacuum filtration, wash thoroughly with water to remove excess base, and dry.

-

-

Purification:

-

Rationale: Recrystallization from a suitable solvent (e.g., ethanol/water) will remove impurities and yield pure 4-bromoaniline.

-

Recrystallize the crude product from a minimal amount of hot ethanol, adding water dropwise until turbidity persists, then allowing it to cool slowly.

-

Challenges and Future Perspectives

While halogenation is a powerful tool, it is not without potential drawbacks. The introduction of halogens, particularly heavier ones, can sometimes lead to unforeseen liabilities:

-

Toxicity: Certain halogenated aromatic compounds can be associated with toxicity, including the potential for forming reactive quinone-imine species.[19][20]

-

Off-Target Effects: Increased lipophilicity can lead to non-specific binding to proteins and ion channels (e.g., hERG).

-

Environmental Persistence: The stability of the carbon-halogen bond can make these compounds environmentally persistent.[21]

Future research will continue to refine the use of halogenation. This includes the development of more selective halogenating agents and a deeper computational understanding of halogen bonding to better predict binding affinities and off-target effects.[22][23] The strategic use of "multi-halogen" patterns, as seen in drugs like Gefitinib, where different halogens are used to fine-tune multiple properties simultaneously, will likely become more prevalent.

Conclusion

Halogenated anilines are a critically important structural class in medicinal chemistry. The strategic introduction of halogens provides an indispensable toolkit for modulating the electronic, steric, and pharmacokinetic properties of drug candidates. From lowering pKa and increasing lipophilicity to enabling potent halogen bonding interactions and blocking sites of metabolism, the thoughtful application of halogenation is a cornerstone of modern rational drug design. A thorough understanding of the underlying physicochemical principles allows medicinal chemists to harness the power of halogens to transform promising lead compounds into effective and safe therapeutic agents.

References

- 1. cresset-group.com [cresset-group.com]

- 2. news.umich.edu [news.umich.edu]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. Strategies to Mitigate the Bioactivation of Aryl Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 8. researchgate.net [researchgate.net]

- 9. afit.edu [afit.edu]

- 10. journaleras.com [journaleras.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. namiki-s.co.jp [namiki-s.co.jp]

- 15. The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. nbinno.com [nbinno.com]

- 17. Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis of Halogenated Anilines by Treatment of N, N-Dialkylaniline N-Oxides with Thionyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Reaction pathways for biodehalogenation of fluorinated anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. par.nsf.gov [par.nsf.gov]

- 21. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Review of 2-Bromo-5-methoxy-4-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of 2-Bromo-5-methoxy-4-methylaniline, a substituted aniline with potential applications in pharmaceutical and chemical research. This document collates available data on its chemical properties, outlines a detailed experimental protocol for its synthesis, and explores its potential role as a versatile intermediate in the development of novel therapeutics.

Core Chemical and Physical Properties

This compound is a halogenated aromatic amine. The presence of bromo, methoxy, and methyl groups on the aniline scaffold imparts specific reactivity and potential for further chemical modifications, making it a valuable building block in organic synthesis.

| Property | Data |

| CAS Number | 532440-88-3 |

| Molecular Formula | C₈H₁₀BrNO |

| Molecular Weight | 216.08 g/mol |

| Appearance | Off-white solid |

| Melting Point | 75-77 °C |

| Purity | Typically ≥98% |

Spectroscopic Data Summary

While detailed spectral analyses are not extensively published, the following table summarizes the expected spectroscopic characteristics for this compound based on its structure and data for analogous compounds.

| Spectroscopic Technique | Expected Data |

| ¹H NMR | Signals corresponding to aromatic protons, a methoxy group singlet, a methyl group singlet, and an amine group singlet. |

| ¹³C NMR | Resonances for aromatic carbons, including those bonded to bromine, nitrogen, and the methoxy group, as well as signals for the methoxy and methyl carbons. |

| FT-IR | Characteristic peaks for N-H stretching of the primary amine, C-H stretching of aromatic and methyl groups, C-O stretching of the methoxy group, and C-Br stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of bromine. |

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible synthetic route involves the bromination of the precursor 5-methoxy-4-methylaniline. The following is a representative experimental protocol based on general procedures for the bromination of anilines.

Synthesis of this compound from 5-methoxy-4-methylaniline

Materials:

-

5-methoxy-4-methylaniline

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 5-methoxy-4-methylaniline (1 equivalent) in anhydrous dichloromethane.

-

Bromination: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (1.1 equivalents) portion-wise over 15 minutes, ensuring the temperature remains at 0 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the proposed synthesis of this compound.

Applications in Drug Discovery and Development

Halogenated anilines are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of a bromine atom provides a reactive handle for various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, which are instrumental in constructing complex molecular architectures. The aniline and methoxy groups can also be modified or can participate in hydrogen bonding interactions with biological targets.

While specific biological activities for this compound are not yet reported, its structural motifs are present in molecules with known therapeutic potential, such as kinase inhibitors. The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound could act as a kinase inhibitor, a common application for such scaffolds.

This guide serves as a foundational resource for researchers interested in the synthesis and potential applications of this compound. Further experimental investigation is warranted to fully elucidate its chemical reactivity, spectroscopic properties, and biological activity.

References

A Deep Dive into the Electronic Landscape of Substituted Anilines: A Theoretical Guide

For Researchers, Scientists, and Drug Development Professionals

Aniline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. The electronic properties of the aniline ring system are highly tunable through aromatic substitution, directly influencing molecular interactions, reactivity, and ultimately, biological activity and material performance. This technical guide provides an in-depth analysis of the theoretical studies on the electronic properties of substituted anilines, offering a valuable resource for rational drug design and the development of novel materials.

The Influence of Substituents on the Electronic Properties of Aniline

The electronic character of a substituent on the aniline ring profoundly alters the electron density distribution, particularly at the amino group. This modulation of the electronic landscape governs the molecule's properties. Electron-donating groups (EDGs) increase the electron density on the nitrogen atom, enhancing its basicity. Conversely, electron-withdrawing groups (EWGs) decrease the electron density at the nitrogen, resulting in lower basicity.[1] These effects can be systematically studied and quantified through theoretical and computational chemistry, providing predictive power for molecular design.

Basicity and Hammett Correlations

The basicity of substituted anilines, quantified by their pKa values, is a critical parameter in drug development as it influences a molecule's charge state at physiological pH, affecting its absorption, distribution, metabolism, and excretion (ADME) profile. A clear correlation exists between the electronic nature of the substituent and the pKa of the aniline derivative.

The Hammett equation provides a powerful tool to quantify this relationship, correlating the pKa values with the Hammett substituent constant (σ). This linear free-energy relationship demonstrates that electron-donating groups, which have negative σ values, increase the pKa, while electron-withdrawing groups, with positive σ values, decrease it.[1][2]

Table 1: Physicochemical Properties of Selected Para-Substituted Anilines

| Substituent (para-) | Hammett Constant (σp) | pKa | C-N Bond Length (Å) |

| -NH₂ | -0.66 | 6.08 | 1.393 |

| -OCH₃ | -0.27 | 5.34 | 1.394 |

| -CH₃ | -0.17 | 5.08 | 1.395 |

| -H | 0.00 | 4.60 | 1.396 |

| -Cl | 0.23 | 3.98 | 1.398 |

| -Br | 0.23 | 3.91 | 1.398 |

| -CN | 0.66 | 1.74 | 1.401 |

| -NO₂ | 0.78 | 1.00 | 1.402 |

Data compiled from various sources for illustrative purposes. Actual values may vary slightly depending on the specific experimental or computational conditions.[1][2][3]

Frontier Molecular Orbitals: HOMO and LUMO

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical descriptors that provide insights into a molecule's reactivity and electronic transitions. The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy relates to the electron affinity and the ability to accept an electron.

The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. A smaller gap suggests that a molecule is more reactive.[4] In substituted anilines, electron-donating groups tend to increase the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level.[5] This modulation of the frontier orbitals is critical for understanding charge transfer interactions and designing molecules with specific electronic properties for applications such as organic semiconductors.[5]

Table 2: Calculated HOMO, LUMO, and Energy Gap for Selected Substituted Anilines

| Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| p-methyl | -5.12 | -0.21 | 4.91 |

| m-methyl | -5.15 | -0.19 | 4.96 |

| o-methyl | -5.13 | -0.23 | 4.90 |

| p-nitro | -6.21 | -2.01 | 4.20 |

| m-nitro | -6.25 | -1.95 | 4.30 |

| o-nitro | -6.18 | -2.05 | 4.13 |

| p-methoxy | -4.98 | -0.15 | 4.83 |

| m-methoxy | -5.05 | -0.12 | 4.93 |

| o-methoxy | -5.01 | -0.18 | 4.83 |

Calculated at the B3LYP/6-311++G(d,p) level of theory. Data is illustrative and sourced from computational studies.[6]

Methodologies for Theoretical Studies

The electronic properties of substituted anilines are primarily investigated using quantum chemical calculations. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost.

Computational Protocol for Electronic Property Calculation

A typical workflow for the computational study of substituted anilines involves the following steps:

-

Molecular Structure Optimization: The three-dimensional structure of the substituted aniline is optimized to find its lowest energy conformation. This is commonly performed using DFT methods, such as B3LYP, in conjunction with a suitable basis set like 6-311G** or 6-311++G(d,p).[6][7][8]

-

Frequency Calculation: To ensure that the optimized structure corresponds to a true minimum on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms a stable structure.

-

Electronic Property Calculation: Once a stable structure is obtained, various electronic properties are calculated. These include:

-

Molecular Orbital Analysis: Calculation of HOMO and LUMO energies and visualization of the orbitals.

-

Population Analysis: Determination of atomic charges (e.g., Mulliken, Natural Bond Orbital) to understand the electron distribution.

-

Electrostatic Potential Mapping: Visualization of the molecular electrostatic potential (MEP) to identify electron-rich and electron-poor regions, which are indicative of sites for electrophilic and nucleophilic attack.[4]

-

-

Solvation Effects: To model the behavior of substituted anilines in a biological or solution-phase environment, solvation models such as the Polarizable Continuum Model (PCM) can be employed.[9]

Experimental pKa Determination

Experimental pKa values are typically determined using spectrophotometric or potentiometric titration methods. These experimental values serve as a crucial benchmark for validating and refining computational pKa prediction models.

Visualizing Key Concepts and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Influence of electron-donating and -withdrawing groups on aniline basicity.

Caption: A typical computational workflow for studying substituted anilines.

Correlation with Biological Activity: QSAR and Drug Development

The electronic properties of substituted anilines are frequently used as descriptors in Quantitative Structure-Activity Relationship (QSAR) studies.[10][11] QSAR models aim to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. For instance, the toxicity of substituted anilines has been correlated with parameters such as the Hammett constant, HOMO and LUMO energies, and atomic charges.[10]

In drug development, understanding how substitutions on an aniline-containing drug candidate affect its electronic properties is paramount. For example, modifying the basicity (pKa) of an aniline nitrogen can significantly impact the drug's ability to cross cell membranes or bind to its target protein. Theoretical calculations can guide the selection of substituents to optimize both the pharmacokinetic and pharmacodynamic profiles of a drug molecule.

Caption: Relationship between electronic descriptors and biological activity in QSAR.

Conclusion

Theoretical studies provide an indispensable framework for understanding and predicting the electronic properties of substituted anilines. By leveraging computational chemistry, researchers can gain deep insights into structure-property relationships, guiding the rational design of molecules with tailored characteristics. For professionals in drug development and materials science, these theoretical approaches offer a powerful and cost-effective strategy to accelerate the discovery and optimization of new chemical entities. The continued development of computational methods and theoretical models promises to further enhance our ability to harness the rich chemical diversity of substituted anilines for a wide range of applications.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. journaleras.com [journaleras.com]

- 4. thaiscience.info [thaiscience.info]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Substituent effects on the hydrogen-bonded complex of aniline–H2O: a computational study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Theoretical Study on Structure and Electronic Properties of Aniline-5-Membered Heterocyclic Co-oligomers [physchemres.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Substituted aniline interaction with submitochondrial particles and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. QSAR studies on 4-anilino-3-quinolinecarbonitriles as Src kinase inhibitors using robust PCA and both linear and nonlinear models - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2-Bromo-5-methoxy-4-methylaniline: An Essential Intermediate for Pharmaceutical and Agrochemical Development

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

2-Bromo-5-methoxy-4-methylaniline is a key building block in the synthesis of a variety of compounds with potential applications in the pharmaceutical and agrochemical industries. Its substituted aniline structure makes it a versatile intermediate for the development of novel bioactive molecules. This document provides a comprehensive three-step protocol for the synthesis of this compound, commencing with the acetylation of 4-methoxy-3-methylaniline, followed by regioselective bromination of the resulting acetanilide, and concluding with acidic hydrolysis to yield the final product. Detailed experimental procedures, including reagent quantities, reaction conditions, and purification methods, are presented to ensure reproducibility.

Introduction

The synthesis of halogenated and substituted anilines is of significant interest in medicinal and process chemistry due to their prevalence in the core structures of many therapeutic agents and agrochemicals. The title compound, this compound, possesses a unique substitution pattern that allows for further chemical modifications, making it a valuable precursor for creating diverse chemical libraries for drug discovery and crop protection research. The following protocol outlines a reliable and efficient pathway for its laboratory-scale synthesis.

Overall Synthesis Workflow

The synthesis of this compound is accomplished through a three-step process, as illustrated in the workflow diagram below. The initial step involves the protection of the reactive amino group of the starting material, 4-methoxy-3-methylaniline, via acetylation. This is followed by the selective introduction of a bromine atom at the position ortho to the acetamido group. The final step is the deprotection of the amino group by hydrolysis to afford the desired product.

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of N-(4-methoxy-3-methylphenyl)acetamide (Acetylation)

This procedure is adapted from standard protocols for the acetylation of substituted anilines.[1][2][3]

Protocol:

-